エレキサカフトル

説明

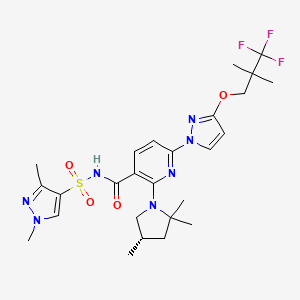

エレキサカフトールは、嚢胞性線維症膜貫通伝導調節因子(CFTR)コレクターとして使用される低分子です。 主にテザカフトールとイバカフトールとの併用で、F508del-CFTR変異を1つ持つ患者さんの嚢胞性線維症治療に使用されています 。 トリカフタというブランド名で販売されているこの併用療法は、嚢胞性線維症患者の臨床転帰を大幅に改善しました .

2. 製法

合成経路と反応条件: エレキサカフトールの合成には、重要な中間体の調製から始まる複数の手順が含まれます。重要な中間体の1つは、3,3,3-トリフルオロ-2,2-ジメチルプロパン-1-オールです。 調製方法は次の手順を含みます :

縮合反応: 3,3,3-トリフルオロプロピオン酸を溶媒中で保護試薬と反応させ、次に縮合試薬を加えて中間体を得ます。

メチル化: 次に、中間体をメチル化剤と塩基と反応させて、別の中間体を作成します。

還元: 最終中間体を溶媒に溶解し、還元剤と反応させて、3,3,3-トリフルオロ-2,2-ジメチルプロパン-1-オールを得ます。

工業生産方法: エレキサカフトールの工業生産は、同様の合成経路に従いますが、より大規模に行われ、反応条件を最適化して、高収率と高純度を確保しています。 このプロセスには、精製と品質管理のために高速液体クロマトグラフィー(HPLC)などの高度な技術の使用が含まれます .

科学的研究の応用

Elexacaftor has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying CFTR correctors and their interactions with other molecules.

Biology: Investigated for its effects on cellular processes and protein folding.

Industry: Utilized in the development of new CFTR modulators and combination therapies.

作用機序

エレキサカフトールは、CFTRタンパク質に結合し、その適切な折り畳みと細胞表面への輸送を促進することにより、CFTRコレクターとして機能します。これにより、機能的なCFTRタンパク質の量が増加し、上皮細胞を介した塩化物イオンとナトリウムイオンの輸送の調節に役立ちます。 テザカフトールとイバカフトールとの併用により、タンパク質を安定化させ、チャネル活性を高めることで、さらに効果が向上します .

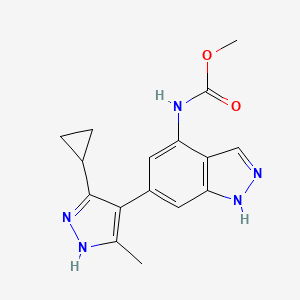

類似化合物:

テザカフトール: イバカフトールとの併用で使用される別のCFTRコレクター。

イバカフトール: CFTRタンパク質のチャネル活性を高めるCFTRポテンシェーター。

ルマカフトール: イバカフトールとの併用で使用される第一世代のCFTRコレクター。

比較: エレキサカフトールは、テザカフトールやルマカフトールなどの第一世代のコレクターとは構造と作用機序が異なる次世代のCFTRコレクターと考えられています。 F508del-CFTR変異を1つ持つ患者さんの治療において、より高い有効性を示しており、トリカフタという3剤併用療法の重要な成分となっています .

エレキサカフトールは、CFTRタンパク質の折り畳みと輸送を修正する独特の能力と、テザカフトールとイバカフトールとの相乗効果を組み合わせることで、他のCFTRモジュレーターとは一線を画しています .

Safety and Hazards

生化学分析

Biochemical Properties

Elexacaftor plays a crucial role in biochemical reactions by interacting with the CFTR protein. It binds to specific sites on the CFTR protein, facilitating its proper folding and trafficking to the cell membrane. This interaction increases the number of functional CFTR proteins on the cell surface, which is essential for chloride ion transport. Elexacaftor’s action is synergistic with other CFTR modulators like ivacaftor, which enhances the gating function of CFTR, and tezacaftor, which also aids in CFTR trafficking .

Cellular Effects

Elexacaftor significantly impacts various cell types, particularly epithelial cells in the lungs, pancreas, and intestines. By increasing the functional expression of CFTR on the cell surface, Elexacaftor improves chloride ion transport, which is critical for maintaining fluid balance and mucus clearance in epithelial tissues. This leads to reduced mucus viscosity, improved airway hydration, and enhanced clearance of pathogens. Additionally, Elexacaftor influences cell signaling pathways and gene expression related to inflammation and immune response, contributing to overall improved cellular function in cystic fibrosis patients .

Molecular Mechanism

At the molecular level, Elexacaftor binds to the CFTR protein and corrects its misfolding caused by the F508del mutation. This binding stabilizes the protein, allowing it to be processed and trafficked to the cell surface. Elexacaftor works by interacting with multiple domains of the CFTR protein, enhancing its stability and function. This correction mechanism is crucial for restoring the chloride channel activity of CFTR, which is impaired in cystic fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Elexacaftor have been observed to change over time. Initially, Elexacaftor rapidly increases the amount of functional CFTR on the cell surface. Over prolonged periods, studies have shown that Elexacaftor maintains its efficacy, with sustained improvements in CFTR function and stability. The compound’s stability and degradation in vitro and in vivo can influence its long-term effectiveness. Continuous exposure to Elexacaftor has demonstrated persistent benefits in cellular function and chloride transport .

Dosage Effects in Animal Models

In animal models, the effects of Elexacaftor vary with different dosages. Lower doses of Elexacaftor have been shown to partially correct CFTR function, while higher doses result in more significant improvements. At very high doses, Elexacaftor may exhibit toxic or adverse effects, including potential impacts on liver function and overall metabolism. These dosage-dependent effects highlight the importance of optimizing Elexacaftor dosage to achieve maximum therapeutic benefit with minimal side effects .

Metabolic Pathways

Elexacaftor is involved in several metabolic pathways, primarily related to its role in correcting CFTR function. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Elexacaftor’s metabolic pathways include hepatic metabolism, where it is processed by cytochrome P450 enzymes. This metabolism can influence the compound’s bioavailability and efficacy, as well as its interaction with other drugs used in combination therapies .

Transport and Distribution

Within cells and tissues, Elexacaftor is transported and distributed through various mechanisms. It is absorbed and transported to target tissues, where it interacts with CFTR proteins. Elexacaftor’s distribution is influenced by its binding to plasma proteins and its ability to cross cellular membranes. This distribution is crucial for ensuring that adequate concentrations of Elexacaftor reach the sites of CFTR expression to exert its therapeutic effects .

Subcellular Localization

Elexacaftor’s subcellular localization is primarily associated with the endoplasmic reticulum and the cell membrane. It interacts with CFTR during its synthesis and folding in the endoplasmic reticulum, facilitating its proper processing and trafficking to the cell surface. Elexacaftor’s activity is dependent on its ability to reach and stabilize CFTR in these subcellular compartments, ensuring the protein’s functional expression and chloride channel activity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Elexacaftor involves multiple steps, starting with the preparation of key intermediates. One of the critical intermediates is 3,3,3-trifluoro-2,2-dimethylpropane-1-ol. The preparation method includes the following steps :

Condensation Reaction: 3,3,3-trifluoropropionic acid is reacted with a protective reagent in a solvent, followed by the addition of a condensation reagent to obtain an intermediate.

Methylation: The intermediate is then reacted with a methylating agent and a base to form another intermediate.

Reduction: The final intermediate is dissolved in a solvent and reacted with a reducing agent to obtain 3,3,3-trifluoro-2,2-dimethylpropane-1-ol.

Industrial Production Methods: Industrial production of Elexacaftor follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

反応の種類: エレキサカフトールは、次のようなさまざまな化学反応を起こします。

酸化: エレキサカフトールは、特定の条件下で酸化されて、酸化誘導体になります。

還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。

置換: エレキサカフトールは、特定の原子または基が他の原子または基に置き換わる置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 置換反応の条件は、関与する特定の基によって異なりますが、多くの場合、触媒と溶媒の使用が含まれます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱酸素化化合物を生成する可能性があります .

4. 科学研究への応用

エレキサカフトールは、次のような幅広い科学研究への応用があります。

化学: CFTRコレクターとその他の分子との相互作用を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスとタンパク質の折り畳みに対する影響について調査されています。

特性

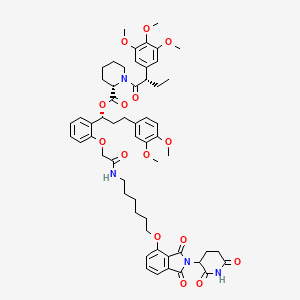

IUPAC Name |

N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRHVFSOIWFBTE-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34F3N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027907 | |

| Record name | Elexacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1mg/mL | |

| Record name | Elexacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Cystic fibrosis (CF) is the result of a mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The CFTR proteins produced by this gene are transmembrane ion channels that move sodium and chloride across cell membranes - water follows the flow of chloride ions to the cell surface, which consequently helps to hydrate the surface of the cell and thin the secretions (i.e. mucous) around the cell. Mutations in the CFTR gene produce CFTR proteins of insufficient quantity and/or function, leading to defective ion transport and a build-up of thick mucous throughout the body that causes multi-organ disease involving the pulmonary, gastrointestinal, and pancreatic systems (amongst others). The most common CFTR mutation, the _F508del_ mutation, is estimated to account for 70 to 90% of all CFTR mutations and results in severe processing and trafficking defects of the CFTR protein. Elexacaftor is a CFTR corrector that modulates CFTR proteins to facilitate trafficking to the cell surface for incorporation into the cell membrane. The end result is an increase in the number of mature CFTR proteins present at the cell surface and, therefore, improved ion transport and CF symptomatology. Elexacaftor is used in combination with tezacaftor, another CFTR corrector with a different mechanism of action, and ivacaftor, a CFTR potentiator that improves the function of CFTR proteins on the cell surface - this multi-faceted, triple-drug approach confers a synergistic effect beyond that seen in typical corrector/potentiator dual therapy regimens. | |

| Record name | Elexacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2216712-66-0 | |

| Record name | Elexacaftor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216712660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elexacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elexacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELEXACAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRN67GMB0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea](/img/structure/B607209.png)

![(2s,4r)-1-((s)-2-(7-(4-((r)-3-((4-(N-(4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((s)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B607219.png)